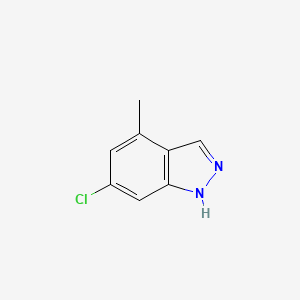

6-chloro-4-methyl-1H-indazole

Description

6-Chloro-4-methyl-1H-indazole is a halogenated indazole derivative featuring a chlorine atom at the 6-position and a methyl group at the 4-position of the indazole core. Indazole derivatives are widely studied for their biological activities, including enzyme inhibition and anticancer properties, with substituent patterns critically influencing their physicochemical and pharmacological profiles .

Properties

IUPAC Name |

6-chloro-4-methyl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLULNKWAGWMEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=NN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801307366 | |

| Record name | 6-Chloro-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-87-6 | |

| Record name | 6-Chloro-4-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-4-methylphenylhydrazine with formic acid or formamide under reflux conditions. This reaction leads to the formation of the indazole ring through intramolecular cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product. Catalysts such as copper(II) acetate can be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-methyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

Oxidation: Formation of this compound-3-oxide.

Reduction: Formation of this compound.

Substitution: Formation of 6-substituted-4-methyl-1H-indazole derivatives.

Scientific Research Applications

6-Chloro-4-methyl-1H-indazole is a chemical compound with applications in scientific research, particularly as a building block in synthesizing complex heterocyclic compounds. It has a unique structure due to the presence of both chlorine and methyl groups, influencing its chemical reactivity and biological activity. The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties, and is also considered a potential lead compound for developing new therapeutic agents.

Scientific Research Applications

This compound is utilized across various scientific disciplines:

- Chemistry As a building block in the synthesis of more complex heterocyclic compounds.

- Biology For its potential biological activities, including antimicrobial and anticancer properties.

- Medicine As a potential lead compound for the development of new therapeutic agents.

- Industry In the production of specialty chemicals and pharmaceuticals.

Indazole Derivatives and their Applications

Indazole derivatives, including this compound, have shown promise in various therapeutic areas. Some notable applications include:

- Antitumor Activity Certain 6-azaindazole derivatives have demonstrated picomolar biochemical potency against Pim kinases and potent antiproliferative activity against multiple myeloma cell lines . Compound 119, a 1H-indazole derivative, exhibited antitumor activity in patients with BRAFV600-mutant melanoma .

- Kinase Inhibition Indazole derivatives have been designed and synthesized as inhibitors of pan-Pim Kinases . Compound 102 exhibited potent FGFR1 inhibitory activity in enzymatic assays, suggesting potential use in cancer therapy .

- IDO1 Inhibition Certain 1H-indazole derivatives have shown remarkable IDO1 inhibitory activities, suggesting potential use in cancer therapy .

- Cardiovascular Diseases Indazole derivatives have been explored for their potential in treating cardiovascular diseases . They can attenuate stress fiber formation, cellular hypertrophy, and hypertension .

- Antileishmanial Activity 3-chloro-6-nitro-1H-indazole derivatives have shown biological potency against three species of Leishmania and can be utilized as an excellent inhibitor for the parasite of leishmania .

Case Studies

- Compound 119 : Displayed excellent potency, high ERK 1/2 selectivity and dual mechanisms of action inhibition (IC50= 20 and 7 nM, respectively). Additionally, the detailed pharmacological and clinical evaluation demonstrated that compound 119 was well tolerated up to 400 mg twice daily and exhibited antitumor activity in patients with BRAFV600-mutant melanoma .

- Compound 120 : Exhibited the most IDO1 inhibitory activity with an IC50 value of 5.3 μM . The docking model indicated that the effective interactions of 1H-indazoles motif with ferrous ion of heme and hydrophobic pocket A and B ensured the IDO1 inhibitory activities, which demonstrated that 1H-indazole structure was a novel key pharmacophore with potent IDO1 inhibitory activity .

- Compound 83 : Possessed potent antiproliferative activity against the MM1.S multiple myeloma cell line with IC 50 value of 0.64 μM .

- Compound 100 : Containing 2,6-difluoro-3-methoxyphenyl group, possessed the most enzymatic and antiproliferative activities (FGFR1: IC 50 value less than 4.1 nM, FGFR2: IC 50 = 2.0 ± 0.8 nM, KG1 cell lines: IC 50 = 25.3 ± 4.6 nM, SNU16 cell lines: IC 50 = 77.4 ± 6.2 nM) .

- Compound 102 : Exhibited the most potent FGFR1 inhibitory activity in the enzymatic assay (IC 50 = 30.2 ± 1.9 nM) .

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the modifications made to the indazole scaffold .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The biological and chemical behavior of indazole derivatives is heavily influenced by substituent type, position, and electronic effects. Key comparisons include:

- Halogen vs. Methyl Substitution: 6-Chloro-4-methyl-1H-indazole: The chlorine atom at the 6-position introduces electronegativity, enhancing dipole interactions in binding pockets, while the methyl group at the 4-position increases lipophilicity, improving membrane permeability . This positional difference may impact inhibition efficacy in biological assays . 6-Bromo-4-methyl-1H-indazole (): Bromine’s larger atomic radius and polarizability may enhance binding affinity but reduce solubility compared to chlorine-substituted analogs .

- Methyl vs. Functional Group Substitution: 4-Methyl-1H-indazole (Compound 4 in ): The methyl group provides steric bulk without significant electronic effects, serving as a reference for evaluating halogenated derivatives . 4-Amino-1H-indazole (Compound 5 in ): The amino group introduces hydrogen-bonding capability, contrasting with the electron-withdrawing chlorine in the target compound .

Physical and Chemical Properties

A comparative analysis of molecular weights, solubility, and synthetic accessibility is summarized below:

Inhibition Performance and Therapeutic Potential

Evidence from indazole derivatives highlights substituent-dependent bioactivity:

- Halogenated Derivatives : Chlorine and bromine at the 6-position (e.g., 6-bromo-4-methyl-1H-indazole) are associated with enhanced inhibition of enzymes like kinases, likely due to halogen bonding with catalytic residues .

Biological Activity

6-Chloro-4-methyl-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on its antitumor effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. A significant investigation demonstrated that this compound exhibits a promising inhibitory effect against the K562 cell line, with an IC50 value of 5.15 µM, indicating effective cytotoxicity against cancer cells while showing selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM .

The mechanisms through which this compound exerts its antitumor effects include:

- Induction of Apoptosis : The compound was shown to induce apoptosis in K562 cells in a dose-dependent manner. The total apoptosis rates increased significantly with higher concentrations (10, 12, and 14 µM) over a 48-hour treatment period, demonstrating a clear upward trend compared to control groups .

- Cell Cycle Arrest : Treatment with this compound resulted in an increase in the G0/G1 phase population of K562 cells, suggesting that the compound effectively arrests the cell cycle at this phase. The proportion of S phase cells decreased significantly following treatment .

- Protein Expression Modulation : Western blotting assays revealed that the compound affects the expression levels of key proteins involved in apoptosis regulation. It decreases Bcl-2 (an anti-apoptotic protein) and increases Bax (a pro-apoptotic protein), thereby promoting apoptosis through the modulation of the p53/MDM2 pathway .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the indazole ring can significantly influence biological activity. For instance, substituents at the 4 and 6 positions are crucial for enhancing inhibitory effects against various cancer cell lines . This underscores the importance of chemical modifications in optimizing therapeutic efficacy.

Case Studies and Research Findings

Several notable studies have further elucidated the biological activity of indazole derivatives, including:

- Inhibition of Tumor Growth : A study identified that specific indazole derivatives possess potent antiproliferative activity against multiple myeloma cell lines, with IC50 values as low as 0.64 μM, showcasing their potential as therapeutic agents in oncology .

- Targeting Enzymatic Pathways : Research has shown that certain indazole compounds act as effective inhibitors of critical enzymes involved in tumor progression, such as FGFR1 and ERK1/2 pathways, with IC50 values ranging from nanomolar to low micromolar concentrations .

Summary Table of Biological Activities

| Activity | IC50 Value (µM) | Cell Line/Target | Mechanism |

|---|---|---|---|

| Antitumor Activity | 5.15 | K562 | Induces apoptosis |

| Selectivity for Normal Cells | 33.2 | HEK-293 | Low toxicity |

| Cell Cycle Arrest | N/A | K562 | Increases G0/G1 phase population |

| Modulation of Bcl-2/Bax | N/A | K562 | Alters protein expression |

Q & A

Q. What are the optimal synthetic routes for 6-chloro-4-methyl-1H-indazole, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with halogenated precursors. For example, a modified Vorbruggen reaction using 3-amino-4-methylindazole derivatives and chlorinating agents (e.g., POCl₃) under reflux conditions can introduce the chloro substituent. Key parameters include:

- Precursor selection : Use of 4-methyl-1H-indazole as a starting material to preserve the methyl group .

- Reaction optimization : Temperature control (70–100°C), solvent choice (DMF or acetonitrile), and stoichiometric excess of chlorinating agents to maximize yield .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) or recrystallization from ethanol .

Q. How can crystallographic data validate the structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

- Crystal growth : Slow evaporation of a saturated solution in DMSO/water .

- Data collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure refinement : SHELXL or Olex2 for solving and refining the structure. Validate bond lengths/angles against DFT-calculated geometries .

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H···Cl) using Mercury software .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., methyl group at δ ~2.5 ppm, indazole protons at δ 7.5–8.2 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (calc. for C₈H₇ClN₂: 166.03).

- FT-IR : Peaks at ~3400 cm⁻¹ (N–H stretch) and 650 cm⁻¹ (C–Cl bend) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Scaffold modification : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at C-5 to modulate pharmacokinetics. Compare with analogs like 6-nitro-4-methyl-1H-indazole .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity for targets like kinase enzymes. Validate with MD simulations (AMBER) .

- Bioassay correlation : Test derivatives in enzyme inhibition assays (e.g., PKA) and correlate IC₅₀ values with substituent Hammett constants .

Q. How do hydrogen bonding and ring puckering influence the solid-state properties of this compound?

Methodological Answer:

- Graph set analysis : Use Etter’s rules to classify hydrogen-bond motifs (e.g., R₂²(8) rings) in crystal packing .

- Puckering parameters : Apply Cremer-Pople coordinates to quantify non-planarity of the indazole ring. Compare with DFT-optimized gas-phase structures .

- Thermal stability : DSC/TGA to assess melting points and decomposition trends linked to packing efficiency .

Q. How should researchers resolve contradictions in reported bioactivity or synthetic yields of this compound derivatives?

Methodological Answer:

- Data triangulation : Cross-validate results using orthogonal methods (e.g., HPLC purity checks, alternative synthetic routes) .

- Statistical analysis : Apply ANOVA to compare yields across reaction conditions or dose-response curves in bioassays .

- Meta-analysis : Review literature for confounding factors (e.g., solvent polarity in crystallization, assay protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.